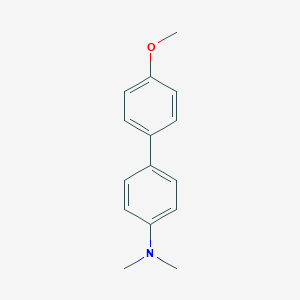

4-(4-methoxyphenyl)-N,N-dimethylaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-Methoxyphenyl)-N,N-dimethylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a methoxy group (-OCH3) attached to the phenyl ring and two methyl groups attached to the nitrogen atom of the aniline

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-N,N-dimethylaniline can be achieved through several methods. One common approach involves the alkylation of 4-methoxyaniline with dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically takes place in an organic solvent like acetone or ethanol under reflux conditions.

Another method involves the reductive amination of 4-methoxybenzaldehyde with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas over a palladium catalyst. This method provides a high yield of the desired product with good purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, availability of raw materials, and desired production scale. Catalytic hydrogenation and reductive amination are commonly employed due to their efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Methoxyphenyl)-N,N-dimethylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can lead to the formation of

Actividad Biológica

4-(4-Methoxyphenyl)-N,N-dimethylaniline, also known as a derivative of N,N-dimethylaniline, is a compound that has garnered attention in biological research due to its potential pharmacological properties. Understanding its biological activity is crucial for evaluating its applicability in medicinal chemistry and toxicology.

- Molecular Formula : C16H19N

- Molecular Weight : 241.33 g/mol

- Density : 956 kg/m³

Research indicates that this compound exhibits biological activity through several mechanisms, primarily involving its interaction with various biological targets. Studies suggest that it may act as an inhibitor of certain enzymes and receptors, affecting cellular pathways associated with growth and apoptosis.

Antioxidant Activity

The compound has been evaluated for its antioxidant properties, which are essential in mitigating oxidative stress in cells. It has shown potential in scavenging free radicals, thus protecting cellular components from oxidative damage.

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer cells through the activation of caspase pathways.

- Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Caspase activation |

| HeLa (Cervical Cancer) | 30 | Induction of apoptosis |

| A549 (Lung Cancer) | 35 | Cell cycle arrest |

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in drug metabolism, such as cytochrome P450 enzymes. This inhibition can affect the pharmacokinetics of co-administered drugs, leading to altered therapeutic effects.

Case Study 1: Hepatotoxicity Assessment

A study conducted on rats administered with varying doses of N,N-dimethylaniline (the parent compound) highlighted the hepatotoxic potential of related compounds. The findings indicated increased liver enzyme levels and histopathological changes at higher doses, suggesting a need for caution regarding the use of methoxy-substituted derivatives like this compound .

Case Study 2: Anticancer Properties

In a recent study, the anticancer effects of this compound were evaluated against multiple cancer types. The results showed significant reductions in cell viability and increased apoptosis markers in treated cells compared to controls. This study supports the potential use of this compound as a lead for developing new anticancer therapies .

Toxicological Profile

While the biological activity is promising, it is essential to consider the toxicological implications. Long-term exposure studies have indicated potential adverse effects on organ systems, particularly the liver and kidneys.

- Table 2: Toxicological Findings from Long-term Studies

| Organ System | Observed Effects |

|---|---|

| Liver | Epithelial hyperplasia, fibrosis |

| Kidney | Increased incidence of nephrotoxicity |

| Spleen | Haemosiderosis and fatty metamorphosis |

Propiedades

IUPAC Name |

4-(4-methoxyphenyl)-N,N-dimethylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-16(2)14-8-4-12(5-9-14)13-6-10-15(17-3)11-7-13/h4-11H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAKARNYYOCINPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001247348 |

Source

|

| Record name | 4′-Methoxy-N,N-dimethyl[1,1′-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001247348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18158-44-6 |

Source

|

| Record name | 4′-Methoxy-N,N-dimethyl[1,1′-biphenyl]-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18158-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4′-Methoxy-N,N-dimethyl[1,1′-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001247348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.